2-Amino-5-nitrobenzoyl chloride monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-nitrobenzoyl chloride monohydrochloride is a heterocyclic organic compound with the molecular formula C7H6Cl2N2O3. It is commonly used in experimental and research settings due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing advanced equipment to maintain the purity and yield of the product. The exact methods can vary depending on the manufacturer and the intended application .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-nitrobenzoyl chloride monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the chloride group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield 2-Amino-5-aminobenzoyl chloride, while oxidation can produce various nitro derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-nitrobenzoyl chloride monohydrochloride is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action for 2-Amino-5-nitrobenzoyl chloride monohydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can modify these targets through chemical reactions, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-nitrobenzoic acid
- 2-Amino-5-nitrobenzamide
- 2-Amino-5-nitrobenzyl alcohol
Uniqueness
2-Amino-5-nitrobenzoyl chloride monohydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H6Cl2N2O3 |
---|---|
Molekulargewicht |
237.04 g/mol |
IUPAC-Name |
2-amino-5-nitrobenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H5ClN2O3.ClH/c8-7(11)5-3-4(10(12)13)1-2-6(5)9;/h1-3H,9H2;1H |
InChI-Schlüssel |
YJERLIJCAYEXLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.